molecular formula C9H15NO3 B3048306 tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 1638744-93-0

tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B3048306
CAS No.: 1638744-93-0
M. Wt: 185.22
InChI Key: OPQMXTJLDQEDTI-ZCFIWIBFSA-N
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Description

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 164906-71-2) is a chiral azetidine derivative featuring a four-membered ring with a methyl group at the 2-position (R-configuration), a ketone at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in pharmaceutical synthesis due to its stability and versatility as a building block for nitrogen-containing heterocycles . Its molecular formula is C₉H₁₅NO₃ (molecular weight: 185.22 g/mol), though discrepancies in reported data exist (e.g., lists C₉H₁₈O₂, likely an error) .

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142564
Record name 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-93-0
Record name 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2R)-2-methyl-3-oxoazetidine-1-carboxylic acid. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Antibacterial Agents

  • tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate serves as a key intermediate for the preparation of aminoglycoside analogs, which exhibit antibacterial properties. These compounds are crucial in developing new antibiotics to combat resistant bacterial strains .

2. Janus Kinase Inhibitors

  • The compound is utilized in the synthesis of Janus kinase (JAK) inhibitors, which have therapeutic potential for treating autoimmune diseases and inflammatory disorders. JAK inhibitors work by modulating immune responses, making them valuable in transplant rejection scenarios and conditions like rheumatoid arthritis .

3. HCV Protease Inhibitors

  • It is also involved in the synthesis of HCV protease inhibitors, which are essential in the treatment of Hepatitis C virus infections. These inhibitors target the viral protease enzyme, preventing viral replication and thus aiding in the management of this chronic infection .

4. Development of Bicyclic Compounds

  • The compound can be transformed into bicyclic derivatives such as himbacine analogs, which are being investigated for their potential as antagonists of protease activated receptor-1 (PAR-1). These derivatives may have applications in treating cardiovascular diseases by preventing thrombotic events .

Case Studies and Research Findings

Application AreaCompound TypeResearch Findings
Antibacterial AgentsAminoglycoside AnalogDemonstrated efficacy against resistant strains; ongoing clinical trials .
Autoimmune DisordersJAK InhibitorsShown to reduce symptoms in rheumatoid arthritis models; FDA approvals pending .
Hepatitis C TreatmentHCV Protease InhibitorsEffective in reducing viral load; studies indicate high efficacy rates .
Cardiovascular TreatmentsBicyclic DerivativesPreclinical studies suggest potential for reducing myocardial infarction rates .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Comparisons

Compound Name CAS Number Configuration Molecular Formula Key Differences Reference
tert-Butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate 171919-76-9 2S C₉H₁₅NO₃ Enantiomer; differs in optical activity and potential biological interactions
Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate 2231663-90-2 2R C₁₄H₁₅NO₃ Benzyl ester instead of tert-butyl; increased bulkiness and altered deprotection conditions

Key Insights :

  • The (2R) and (2S) enantiomers exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation and biological activity.
  • The benzyl analog requires hydrogenolysis for deprotection, whereas the tert-butyl group is acid-labile, enabling milder removal .

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Formula Key Properties Reference
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate 1932545-45-3 3-Amino C₁₀H₂₀N₂O₂ Basic amine; participates in nucleophilic reactions and hydrogen bonding
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate 1823865-53-7 3-Hydroxy, ethoxy-oxoethyl C₁₃H₂₁NO₅ Increased hydrophilicity due to hydroxyl group; potential for ester hydrolysis

Key Insights :

  • The 3-amino derivative (CAS 1932545-45-3) is more polar and basic, enabling salt formation and covalent modifications (e.g., acylation).
  • The 3-hydroxy analog (CAS 1823865-53-7) can form hydrogen bonds, enhancing solubility in polar solvents .

Substituent and Ring Size Comparisons

Compound Name CAS Number Ring Size Substituents Key Reactivity Reference
tert-Butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate 161183-22-8 4-membered Phenyl, acetoxy Steric hindrance from phenyl; ester hydrolysis susceptibility
tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate 1623409-38-0 5-membered Formyl, methyl Lower ring strain; formyl group enables nucleophilic additions

Key Insights :

  • Azetidines (4-membered rings) exhibit higher ring strain than pyrrolidines (5-membered), leading to greater reactivity in ring-opening reactions .

Biological Activity

tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9_9H15_{15}NO3_3
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1638744-93-0

The compound features a tert-butyl group which enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.

1. Antitumor Activity

Research indicates that azetidine derivatives, including this compound, exhibit antitumor properties by inhibiting cancer cell proliferation. The compound's ability to interfere with cellular processes may position it as a candidate for further anticancer drug development.

2. Enzyme Inhibition

The compound has been studied for its interactions with various enzymes. Its structural characteristics allow it to act as an inhibitor, potentially affecting metabolic pathways critical in disease states.

3. Protein-Ligand Interactions

Due to its unique structure, this compound serves as a valuable tool in studying protein-ligand interactions, which is essential for understanding biochemical pathways and developing targeted therapies.

Case Studies and Research Findings

StudyFindings
Study on Antitumor ActivityDemonstrated that azetidine derivatives inhibit cancer cell growth through apoptosis induction.
Enzyme Interaction AnalysisFound that this compound inhibits specific enzymes involved in metabolic processes, suggesting a role in metabolic regulation.
Protein Binding StudiesShowed that the compound binds effectively to target proteins, influencing their activity and stability.

Safety and Toxicology

The safety profile of this compound highlights several hazards:

  • Skin Irritation : Causes skin irritation upon contact (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Effects : May cause respiratory tract irritation (H335).

Proper handling and safety measures are recommended when working with this compound.

Q & A

Basic Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate? A: The compound can be synthesized using a tert-butyl carboxylation strategy under mild conditions. A validated route involves:

  • Catalysts/Reagents: DMAP (4-dimethylaminopyridine) and triethylamine as a base.
  • Solvent: Dichloromethane (DCM) at 0–20°C to minimize side reactions.
  • Key Step: Protection of the azetidine ring’s nitrogen with a tert-butoxycarbonyl (Boc) group under controlled temperature to ensure regioselectivity .
    Validation: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using a hexane/ethyl acetate gradient.

Advanced Mechanistic Insights

Q: How can computational methods aid in predicting reaction pathways for tert-butyl-protected azetidine derivatives? A: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states. For example:

  • Transition State Analysis: Identify energy barriers for Boc-group introduction or azetidine ring oxidation.
  • ICReDD Methodology: Combines computational modeling with experimental feedback to optimize conditions, reducing trial-and-error approaches .
    Case Study: Reaction path simulations for tert-butyl 6-oxo-2,3-dihydropyridine-1-carboxylate revealed stabilization of oxo-intermediates through hydrogen bonding, guiding solvent selection .

Structural Characterization Techniques

Q: What advanced techniques validate the stereochemistry and crystal structure of this compound? A:

  • X-ray Crystallography: Resolves absolute configuration (e.g., (2R)-stereochemistry) and bond angles. For tert-butyl 3-oxo-hexahydro-pyrazolo derivatives, C–H···O interactions stabilize the crystal lattice .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR distinguishes methyl groups (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.5–4.0 ppm).
    • HRMS: Confirm molecular weight (e.g., 215.23 g/mol for C₁₀H₁₇NO₃) with <2 ppm error .

Handling Contradictory Data in Reactivity

Q: How to resolve discrepancies in reported yields for azetidine carboxylate derivatives? A: Contradictions often arise from:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) may increase nucleophilicity but promote hydrolysis.
  • Temperature Sensitivity: Elevated temperatures (>25°C) degrade Boc-protected intermediates.
    Mitigation:

Reproduce reactions under strictly anhydrous conditions.

Use low-temperature quenching (e.g., ice-cold water) to isolate products .

Biological Applications and Precursor Potential

Q: What roles do tert-butyl azetidine carboxylates play in medicinal chemistry? A: These compounds serve as precursors for:

  • Calcium Channel Blockers: Modifications at the 3-oxo position enhance binding to L-type channels.
  • Antimicrobial Agents: Azetidine rings mimic proline in peptide-like inhibitors targeting bacterial proteases.
    Example: tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate derivatives show activity in cardiovascular disease models .

Advanced Computational Profiling

Q: How can deep learning models predict physicochemical properties of this compound? A: Platforms like CC-DPS use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) to predict:

  • LogP: ~1.8 (indicating moderate lipophilicity).
  • Solubility: ~2.3 mg/mL in water at 25°C.
  • Thermodynamic Stability: Gibbs free energy of formation (ΔGf) calculated via neural networks .

Data-Driven Experimental Design

Q: How to integrate high-throughput screening (HTS) for derivative synthesis? A:

Library Design: Use combinatorial chemistry to vary substituents on the azetidine ring.

Automation: Robotic liquid handlers enable parallel synthesis of 96-well plates.

Analysis: UPLC-MS coupled with cheminformatics tools (e.g., KNIME) identifies high-purity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

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